molecular formula C16H16N2OS2 B2383148 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide CAS No. 886918-82-7

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2383148
CAS No.: 886918-82-7
M. Wt: 316.44
InChI Key: PIEIMIQUPFDHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide is a chemical compound with a complex structure that includes a thiophene ring, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene with 2-ethylsulfanylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-4-20-14-8-6-5-7-12(14)15(19)18-16-13(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEIMIQUPFDHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.